2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of bromophenyl groups, carbonyl groups, and pyrrolidine rings, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to verify the purity of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares structural similarities and is used in similar applications.
4-(4-Bromophenyl)-thiazol-2-amine: Known for its biological activities, including antifungal and anticancer properties.
4-(4-Bromophenylcarbamoyl)phenylboronic acid: Utilized in organic synthesis and research.
Uniqueness
2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups and structural complexity, which contribute to its diverse range of applications and potential therapeutic effects.
Properties
Molecular Formula |
C26H19Br2NO6 |
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Molecular Weight |
601.2 g/mol |
IUPAC Name |
[2-[4-(4-bromobenzoyl)oxyphenyl]-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C26H19Br2NO6/c27-19-5-1-17(2-6-19)26(33)35-22-11-3-16(4-12-22)23(30)15-34-25(32)18-13-24(31)29(14-18)21-9-7-20(28)8-10-21/h1-12,18H,13-15H2 |
InChI Key |
MYOOFOCIDSNLLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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